6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one
CAS No.:
Cat. No.: VC16689927
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O3 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one |
| Standard InChI | InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2 |
| Standard InChI Key | GOSGXMVAGBXUID-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one |
| Canonical SMILES | C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO |
| Topological Polar Surface Area | 72.7 Ų |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step protocol:
-
Condensation: 4-Hydroxyaniline reacts with ethyl glyoxylate to form an imine intermediate.
-
Cyclization: Intramolecular lactamization under acidic conditions (HCl/EtOH, reflux) yields the piperazinone core.
-
Hydroxymethylation: Formaldehyde condensation followed by sodium borohydride reduction introduces the hydroxymethyl group.
Reaction yields average 45–60%, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane).
Industrial Manufacturing Challenges
Scale-up faces two primary hurdles:
-
Oxidative degradation: The hydroxyphenyl group undergoes quinone formation at elevated temperatures (>80°C).
-
Stereochemical control: Non-enzymatic synthesis produces racemic mixtures, necessitating chiral resolution techniques.
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.4 | Topoisomerase II inhibition |
| A549 (Lung) | >50 | N/A |
| HepG2 (Liver) | 42.1 | Oxidative stress induction |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
| Compound | logBB | 5-HT K (nM) | Topo II Inhibition |
|---|---|---|---|
| 6-Hydroxymethyl derivative | -0.54 | 12.3 | Yes |
| 1-(4-Hydroxyphenyl)piperazine | 0.12 | 45.6 | No |
| Buspirone | 0.89 | 8.2 | No |
Key differentiators:
-
The hydroxymethyl group enhances blood-brain barrier penetration (logBB = -0.54) compared to non-hydroxylated analogs .
-
Dual activity on neurotransmitter receptors and topoisomerases is unique among screened piperazinones.
Research Applications and Future Directions
Drug Delivery Systems
Preliminary studies suggest utility in prodrug formulations:
-
Ester prodrugs: Acetylation of the hydroxymethyl group increases oral bioavailability from 12% to 58% in rat models.
-
Nanoparticle conjugation: PEGylated liposomes improve tumor accumulation by 3.2-fold in xenograft models .
Unexplored Therapeutic Areas
-
Neuroprotection: Structural similarity to riluzole warrants investigation in ALS models.
-
Antimicrobial activity: Piperazinones show broad-spectrum effects against Gram-positive pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume